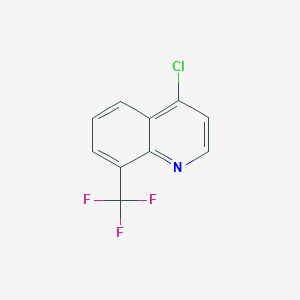

4-Chloro-8-(trifluoromethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINGICLAECZKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178467 | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23779-97-7 | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP9B5YHT9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-8-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its trifluoromethyl and chloro substituents provide unique electronic properties and synthetic handles for further functionalization, making it a valuable precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been established: a multi-step synthesis commencing with the Gould-Jacobs reaction and a more direct two-step process.

Route 1: Multi-step Synthesis via Gould-Jacobs Reaction

This classic approach involves the construction of the quinoline core from 2-(trifluoromethyl)aniline and a malonic ester derivative, followed by several functional group manipulations. The key intermediate in this pathway is 8-(trifluoromethyl)quinolin-4-ol.

A detailed five-step synthesis involves the condensation of o-trifluoromethyl-aniline with ethyl ethoxymethylene malonate.[1] The resulting product is cyclized to form 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline, which is then saponified to the corresponding carboxylic acid.[1] Subsequent reaction with phosphorus oxychloride yields the desired this compound.[1]

A generalized workflow for a similar synthesis of a related compound starts with 3-(trifluoromethyl)aniline and a malonic acid derivative to form a quinoline-4-one intermediate, which is then chlorinated using phosphorus oxychloride (POCl₃) to give the final product.[2]

Experimental Protocols

Route 1: Multi-step Synthesis from 2-(Trifluoromethyl)aniline (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the isomeric 4-chloro-7-(trifluoromethyl)quinoline and is directly applicable by substituting 2-(trifluoromethyl)aniline as the starting material.

Step 1: Synthesis of Diethyl {[(2-(trifluoromethyl)phenyl)amino]methylene}malonate

-

In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

-

Heat the mixture at 120-130°C for approximately four hours.

-

Cool the reaction mixture to room temperature.

-

Add petroleum ether and stir the resulting solid for 15 minutes.

-

Collect the product by filtration.

Step 2: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

-

In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250°C.

-

Slowly add the product from Step 1 to the hot diphenyl ether.

-

Maintain the temperature at 250°C and reflux for 30-60 minutes, during which the product will precipitate.

-

Allow the mixture to cool to room temperature, then add hexane to dilute the mixture.

-

Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum.

Step 3: Synthesis of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

-

Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 4: Synthesis of 8-(Trifluoromethyl)quinolin-4-ol

-

Heat the carboxylic acid from Step 3 in diphenyl ether to 250-260°C until carbon dioxide evolution ceases.

-

The product will precipitate from the hot solution.

-

Allow the mixture to cool and collect the product by filtration.

Step 5: Synthesis of this compound

-

Carefully add 8-(trifluoromethyl)quinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

-

Collect the crude product by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Route 2: Direct Two-Step Synthesis

A more direct and efficient synthesis has been reported, yielding the target compound in high purity.[1]

Step A: Synthesis of β-[o-(Trifluoromethyl)anilino]propanoic acid

-

To 500 g of o-trifluoromethylaniline at 20-25°C, add 672 g of acrylic acid with stirring under a nitrogen atmosphere.

-

Add 0.5 g of hydroquinone in the dark.

-

Heat the mixture to 75°C over one hour and maintain this temperature for 32 hours.

-

Cool the mixture to 65-70°C and rapidly add 500 ml of technical cyclohexane and 500 ml of demineralized water.

-

Reflux the mixture for 10 minutes, then slowly cool to 2-4°C and hold for one hour.

-

The resulting product is then processed for the next step.

Step B: Synthesis of this compound

-

A mixture is prepared and held at 93-95°C for about 30 minutes.

-

50 g of the product from Step A is added in fractions over 6 minutes to this mixture, which is then held at 93-95°C for another 30 minutes.

-

After cooling to 70±5°C, the mixture is added over about 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45°C.

-

The mixture is cooled over 30 minutes to 15-20°C to obtain a gummy suspension.

-

The product is collected by vacuum filtration, washed, and dried.

-

Crystallization from methanol yields the final product.

Data Presentation

| Synthetic Route | Starting Materials | Key Reagents | Yield | Purity | Reference |

| Route 2 | o-Trifluoromethylaniline, Acrylic Acid | Phosphorus oxychloride | ~80% (overall from β-[o-(trifluoromethyl)anilino]propanoic acid) | 98% | [1] |

Mandatory Visualizations

Caption: Multi-step synthesis of this compound.

Caption: Direct two-step synthesis of this compound.

References

An In-depth Technical Guide to 4-chloro-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-8-(trifluoromethyl)quinoline is a synthetic heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its quinoline core, substituted with a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 8-position, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a precursor in the development of novel therapeutics.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation development. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 23779-97-7 | [1][2] |

| Molecular Formula | C₁₀H₅ClF₃N | [1] |

| Molecular Weight | 231.6 g/mol | [1] |

| Melting Point | 80-82 °C (lit.) | [1] |

| Boiling Point | 265.5 ± 35.0 °C (Predicted) | [3] |

| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Low solubility in water. Soluble in chloroform (for the related 4-chloro-7-(trifluoromethyl)quinoline: 25 mg/mL). Polyhalo-8-quinolinols with chlorine at position 4 have been noted to be unstable in DMSO and DMF. | [1][3][4][5] |

| Appearance | White to light yellow powder/crystal | [6] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process, with a patented method providing a detailed experimental protocol. The reactivity of this compound is primarily centered around the nucleophilic substitution of the chlorine atom at the 4-position, enabling the introduction of various functional groups.

Experimental Protocol: Synthesis of this compound

A documented two-step process starting from o-trifluoromethylaniline offers a high-yield synthesis.[7]

Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid

-

To 500 g of o-trifluoromethylaniline, add 672 g of acrylic acid at 20-25 °C with stirring under a nitrogen atmosphere.

-

Add 0.5 g of hydroquinone to the mixture in the dark.

-

Heat the mixture to 75 °C over one hour and maintain this temperature for 32 hours.

-

Cool the mixture to 65-70 °C and rapidly add 500 ml of technical cyclohexane and 500 ml of demineralized water.

-

Reflux the mixture for 10 minutes, then slowly cool to 2-4 °C and hold for one hour.

-

The resulting product, β-(o-trifluoromethylanilino)-propanoic acid, is used in the next step.

Step B: Synthesis of this compound

-

A mixture is prepared and held at 93-95 °C for about 30 minutes.

-

50 g of the product from Step A is added in fractions to this mixture over 6 minutes.

-

The mixture is then held at 93-95 °C for an additional 30 minutes.

-

After cooling to 70±5 °C, the mixture is added over about 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45 °C.

-

The mixture is cooled over 30 minutes to 15-20 °C to obtain a gummy suspension.

-

The suspension is vacuum filtered, washed, and dried.

-

The crude product is crystallized from methanol to yield this compound with 98% purity.[7]

General Reactivity: Nucleophilic Substitution

The chlorine atom at the 4-position of the quinoline ring is a good leaving group, making the compound susceptible to nucleophilic substitution. This allows for the introduction of various amines, anilines, and other nucleophiles to generate a diverse library of derivatives.[8]

A general workflow for this reaction is depicted below:

Caption: Generalized workflow for nucleophilic substitution reactions.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiparasitic agents.

CRTh2 Receptor Antagonists for Inflammatory Diseases

This quinoline derivative is utilized as a reagent in the discovery of potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2.[1] CRTh2 is a G-protein coupled receptor involved in the inflammatory cascade of allergic diseases such as asthma and allergic rhinitis.

Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents, often functioning as kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and lipophilicity, improving the pharmacological properties of the final compounds.[8] Several signaling pathways have been identified as targets for quinoline-based anticancer drugs.

Caption: Potential anticancer signaling pathways targeted by quinoline derivatives.

Antiparasitic Agents

The 4-aminoquinoline scaffold, readily accessible from this compound, is a well-established pharmacophore in the development of antiparasitic drugs, particularly for malaria.[8] A novel mechanism of action for some quinoline derivatives involves the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfeEF2), which is essential for protein synthesis in the parasite.[9][10][11][12]

Caption: Antimalarial mechanism of action via inhibition of PfeEF2.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear protective gloves, clothing, and eye protection. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemistry allows for the creation of diverse molecular libraries for screening against various therapeutic targets. The insights into its application in developing novel anti-inflammatory, anticancer, and antiparasitic agents underscore its importance as a key building block in medicinal chemistry. Further research into the specific mechanisms of action of its derivatives will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. This compound | 23779-97-7 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 4-氯-7-(三氟甲基)喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. research.library.fordham.edu [research.library.fordham.edu]

- 6. researchgate.net [researchgate.net]

- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. malariaworld.org [malariaworld.org]

- 12. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-chloro-8-(trifluoromethyl)quinoline

CAS Number: 23779-97-7

This technical guide provides an in-depth overview of 4-chloro-8-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and drug discovery. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, applications, and its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases. The trifluoromethyl group at the 8-position significantly influences the molecule's electronic properties, metabolic stability, and lipophilicity, making it an attractive scaffold for drug design.[1][2]

| Property | Value | Source(s) |

| CAS Number | 23779-97-7 | [3][4][5][6] |

| Molecular Formula | C₁₀H₅ClF₃N | [5][6] |

| Molecular Weight | 231.61 g/mol | [6] |

| Melting Point | 78 - 82 °C | [4][6] |

| Boiling Point (Predicted) | 265.5 ± 35.0 °C at 760 mmHg | |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | |

| Appearance | Solid | |

| Solubility | Low solubility in water. Soluble in chloroform and methanol. | [4] |

| Hazard Identification | Irritant | [6][7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are representative experimental protocols based on established synthetic methodologies for quinoline derivatives.

Synthesis via Cyclization and Chlorination of β-(o-trifluoromethylanilino)-propanoic acid

This method, adapted from patent literature, provides a direct route to the quinoline core followed by chlorination.[8]

Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid

-

To 500 g of o-trifluoromethylaniline at 20-25 °C, add 672 g of acrylic acid with stirring under a nitrogen atmosphere.

-

Add 0.5 g of hydroquinone to the mixture in the dark.

-

Heat the mixture to 75 °C over one hour and maintain this temperature for 32 hours.

-

Cool the mixture to 65-70 °C and rapidly add 500 ml of cyclohexane and 500 ml of demineralized water.

-

Reflux the mixture for 10 minutes, then slowly cool to 2-4 °C and hold for one hour.

-

The resulting product, β-(o-trifluoromethylanilino)-propanoic acid, is used in the next step.

Step B: Cyclization and Chlorination to this compound

-

Prepare a mixture of a chlorination agent such as phosphorus oxychloride in a suitable solvent.

-

Heat the mixture to 93-95 °C for approximately 30 minutes.

-

Add 50 g of the product from Step A in portions to the heated mixture over 6 minutes.

-

Maintain the reaction mixture at 93-95 °C for an additional 30 minutes.

-

After cooling to 70 °C, add the reaction mixture over 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45 °C.

-

Cool the mixture to 15-20 °C to obtain a gummy suspension.

-

Collect the product by vacuum filtration, wash, and dry.

-

Crystallize the crude product from methanol to obtain this compound.

General Protocol for Nucleophilic Substitution

The primary utility of this compound is as a precursor for a wide range of 4-substituted quinoline derivatives. The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

-

Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.0-1.2 equivalents). For reactions with amines, a catalytic amount of acid (e.g., concentrated HCl) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-substituted-8-(trifluoromethyl)quinoline derivative.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules for various therapeutic areas.

CRTh2 Receptor Antagonists

This compound is a key reagent in the discovery of potent antagonists for the Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2).[3] CRTh2 is a G-protein coupled receptor involved in allergic inflammation, and its antagonists are investigated for the treatment of asthma, allergic rhinitis, and other inflammatory diseases.[3]

Anticancer and Antiparasitic Agents

The 4-aminoquinoline scaffold, readily accessible from this compound, is a crucial pharmacophore in the development of anticancer and antiparasitic drugs.[2] The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties.

Mandatory Visualizations

Drug Discovery Workflow

The following diagram illustrates the role of this compound as a starting material in a typical drug discovery workflow.

Caption: A generalized workflow for drug discovery using this compound.

Targeted Signaling Pathway: CRTh2 Antagonism

Derivatives of this compound are developed to antagonize the CRTh2 receptor. The diagram below outlines the CRTh2 signaling pathway, which is a target in allergic inflammation.

Caption: The CRTh2 signaling pathway targeted by antagonists derived from the title compound.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Facebook [cancer.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Chloro-8-(Trifluoromethyl)quinoline Derivatives in Oncology

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, the 4-chloro-8-(trifluoromethyl)quinoline moiety has emerged as a particularly promising pharmacophore in the development of novel anticancer agents. The strategic placement of a trifluoromethyl group at the 8-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its interaction with biological targets. The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize therapeutic efficacy. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of Anticancer Activity

The antiproliferative activity of 4-substituted-8-(trifluoromethyl)quinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Substitution at 4-position | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | -(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 (promyelocytic leukemia) | 10 ± 2.5 | [1] |

| 2 | -(3,5-dimethyl-1H-pyrazol-4-yl) | HL-60 (promyelocytic leukemia) | 19.88 ± 3.35 (as µg/ml) | [2] |

| 3 | -(3,5-dimethyl-1H-pyrazol-4-yl) | U937 (histiocytic lymphoma) | 43.95 ± 3.53 (as µg/ml) | [2] |

| 4 | -anilino (general scaffold) | GAK (kinase assay) | 0.0039 (Ki) | [3][4] |

| 5 | -N-(3,4,5-trimethoxyphenyl)amino | PKN3 (kinase assay) | 0.28 | [4] |

Note: Data for compounds 2 and 3 are for a 2,8-bis(trifluoromethyl)quinoline scaffold. Data for compounds 4 and 5 are for 6-(trifluoromethyl)quinoline derivatives and represent kinase inhibitory activity, which is often correlated with anticancer effects.

Experimental Protocols

The following section details generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar quinoline compounds.

General Synthetic Procedure for 4-Anilino-8-(trifluoromethyl)quinoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction to replace the 4-chloro group with various anilines.

Materials:

-

This compound

-

Substituted aniline

-

Ethanol or isopropanol

-

Concentrated hydrochloric acid (catalyst)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add the desired substituted aniline (1.1 eq) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., HL-60, U937, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While specific pathways for this exact scaffold are under investigation, related quinoline derivatives are known to target several critical cascades.

References

- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-chloro-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a trifluoromethyl group and a reactive chlorine atom, make it a versatile building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of key experimental workflows.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅ClF₃N | [1][2] |

| Molecular Weight | 231.61 g/mol | [1] |

| Melting Point | 78-82 °C | [2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Low solubility in water. | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthetic route are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (approximately 60 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Determination of Solubility (Qualitative)

A qualitative assessment of the solubility of this compound in various solvents can be performed as follows.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents (e.g., water, ethanol, chloroform, dimethyl sulfoxide)

Procedure:

-

Sample Addition: Approximately 10 mg of this compound is placed into a clean, dry test tube.

-

Solvent Addition: 1 mL of the selected solvent is added to the test tube.

-

Mixing: The test tube is agitated vigorously using a vortex mixer for 1-2 minutes.

-

Observation: The mixture is visually inspected for the dissolution of the solid. The solubility is classified as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

Synthesis of this compound

A representative synthesis of this compound is described in U.S. Patent 4,277,607.[4] The process involves the cyclization of β-(o-trifluoromethylanilino)-propanoic acid followed by chlorination.

Materials:

-

β-(o-trifluoromethylanilino)-propanoic acid

-

Phosphorus oxychloride (POCl₃)

-

An oxidizing agent (e.g., iodine)

-

Reaction vessel with a reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Sodium bisulfite solution

-

Methanol (for crystallization)

Procedure:

-

Reaction Setup: A mixture of polyphosphoric acid and phosphorus pentoxide is prepared and heated.

-

Cyclization: β-(o-trifluoromethylanilino)-propanoic acid is added to the heated mixture and stirred to effect cyclization.

-

Chlorination: After cooling, phosphorus oxychloride is added to the reaction mixture, which is then heated to induce chlorination.

-

Work-up: The reaction mixture is cooled and slowly added to a solution of sodium bisulfite in water.

-

Isolation: The resulting suspension is filtered, and the solid is washed and dried.

-

Purification: The crude product is crystallized from methanol to yield pure this compound.[4]

Visualizations

Experimental Workflow: Melting Point Determination

References

An In-depth Technical Guide on the Solubility of 4-chloro-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-chloro-8-(trifluoromethyl)quinoline. Given its role as a key reagent and building block in medicinal chemistry, particularly in the development of antagonists for the CRTh2 (DP2) receptor for inflammatory diseases, understanding its solubility is critical for its application in drug discovery and development workflows.[1]

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published, this guide synthesizes the available qualitative information, presents quantitative data for a structurally analogous compound, and details a standardized experimental protocol for determining solubility.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅ClF₃N | [1][2] |

| Molecular Weight | 231.6 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 80-82 °C | [1][3] |

| Boiling Point | 265.5 °C (at 760 mmHg) | [3] |

Solubility Profile

The solubility of quinoline derivatives is influenced by the hydrophobic nature of the bicyclic aromatic core and the intermolecular forces within the crystal lattice.[4] Substituents on the quinoline ring play a significant role in modifying these properties.

Qualitative Solubility Data

-

Water : The compound exhibits low solubility in water.[1][5]

-

Organic Solvents : It is noted to be soluble in Chloroform and Methanol.[1]

Quantitative Solubility Data for an Analogous Compound

Due to the lack of specific published quantitative data for this compound, data for the closely related structural analog, 4-chloro-7-(trifluoromethyl)quinoline , is provided below as a valuable reference point. The shift of the trifluoromethyl group from the 7- to the 8-position is not expected to dramatically alter the fundamental solubility characteristics in common organic solvents.

| Compound | Solvent | Temperature | Solubility | Source(s) |

| 4-chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL | [6] |

This data suggests that quinolines with both chloro and trifluoromethyl substitutions generally possess good solubility in halogenated organic solvents.

Experimental Protocol: Equilibrium Solubility Determination

For researchers requiring precise solubility values, the following generalized protocol based on the well-established shake-flask method is recommended for determining the thermodynamic equilibrium solubility of a compound like this compound.[7][8]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, chloroform)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Procedure

Step 1: Preparation of Calibration Curve

-

Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

-

Analyze these standards using a validated HPLC or UV-Vis method and construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[4][7]

Step 3: Sample Collection and Analysis

-

After equilibration, remove the vials and visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.[4][7]

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standards.

Step 4: Calculation of Solubility

-

Determine the concentration of the diluted sample using the calibration curve.

-

Calculate the original solubility by multiplying this concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.

This structured approach ensures the generation of reliable and reproducible solubility data, which is crucial for applications in formulation development, reaction optimization, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

References

- 1. This compound | 23779-97-7 [chemicalbook.com]

- 2. This compound | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-氯-7-(三氟甲基)喹啉 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

4-chloro-8-(trifluoromethyl)quinoline molecular weight and formula

An In-depth Technical Guide to 4-chloro-8-(trifluoromethyl)quinoline

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of this compound, a key intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₅ClF₃N[1][2] |

| Molecular Weight | 231.61 g/mol [1] |

| CAS Number | 23779-97-7[1] |

| Appearance | White to light yellow powder/crystal[3] |

| Melting Point | 78-82 °C[1][3][4] |

Synthesis and Experimental Protocols

This compound is a synthetic compound with utility as a building block in organic synthesis. The preparation can be achieved through a multi-step process.

Synthesis of this compound

A common synthetic route involves the cyclization of an aniline precursor followed by chlorination. One documented method involves the reaction of β-(o-trifluoromethylanilino)-propanoic acid with a chlorinating agent.[5]

Experimental Protocol:

Step 1: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid

-

In a suitable reaction vessel, combine o-trifluoromethylaniline and acrylic acid.

-

Add hydroquinone as a polymerization inhibitor.

-

Heat the mixture at 75°C for approximately 32 hours under a nitrogen atmosphere.

-

After cooling, add cyclohexane and demineralized water and reflux for 10 minutes.

-

Cool the mixture to 2-4°C to allow for crystallization.

-

Collect the crystals of β-(o-trifluoromethylanilino)-propanoic acid by vacuum filtration, wash, and dry.[5]

Step 2: Synthesis of this compound

-

Prepare a mixture of phosphorus oxychloride and an oxidizing agent such as ferric chloride.

-

Heat the mixture to 93-95°C.

-

Gradually add the β-(o-trifluoromethylanilino)-propanoic acid from Step 1 to the heated mixture.

-

Maintain the reaction temperature for 30 minutes after the addition is complete.

-

Cool the reaction mixture and carefully add it to a solution of sodium bisulfite in water.

-

Further cool the mixture to induce precipitation of the product.

-

Collect the crude product by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent, such as methanol, to obtain this compound.[5]

Characterization Protocols

Following synthesis, the identity and purity of this compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the carbon skeleton.

-

¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

2. Mass Spectrometry (MS):

-

To confirm the molecular weight and fragmentation pattern of the compound.

3. Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups present in the molecule.

4. Elemental Analysis:

-

To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine, and compare it with the calculated values for the molecular formula C₁₀H₅ClF₃N.

Applications in Drug Discovery

The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.[6] The chlorine atom at the 4-position of the quinoline ring is a good leaving group, making the compound susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, making it a versatile intermediate in the synthesis of biologically active molecules.[7]

This compound is utilized as a reagent in the discovery of potent antagonists for the CRTh2 (DP2) receptor, which are being investigated for the treatment of asthma and allergic rhinitis.[4][8] It also serves as a precursor for the synthesis of novel arylhydrazones bearing the 8-trifluoromethyl quinoline scaffold, which have been studied for their larvicidal activity.[9] Furthermore, the 4-aminoquinoline scaffold derived from this intermediate is crucial in the development of anticancer and antiparasitic agents.[10][11]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 23779-97-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 23779-97-7 [chemicalbook.com]

- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 6. jelsciences.com [jelsciences.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound CAS#: 23779-97-7 [amp.chemicalbook.com]

- 9. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 4-chloro-8-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-chloro-8-(trifluoromethyl)quinoline. The document outlines the key analytical techniques and experimental protocols used to confirm the chemical structure of this important synthetic intermediate. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams.

Introduction

This compound is a key building block in medicinal chemistry, utilized in the synthesis of various compounds with potential therapeutic applications. The precise determination of its molecular structure is paramount for ensuring the identity, purity, and quality of this starting material in drug discovery and development pipelines. This guide details the multifaceted approach to its structure elucidation, integrating data from crystallographic, spectroscopic, and synthetic methodologies.

Physicochemical and Crystallographic Data

The fundamental physical properties and the definitive crystal structure of this compound have been experimentally determined.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23779-97-7 | [1] |

| Molecular Formula | C₁₀H₅ClF₃N | [2] |

| Molecular Weight | 231.60 g/mol | [2] |

| Melting Point | 80-82 °C | [1] |

| Appearance | Colorless block crystals | IUCr Journals |

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 10.3179 (11) |

| b (Å) | 12.4319 (10) |

| c (Å) | 14.5673 (17) |

| β (°) | 95.023 (9) |

| Volume (ų) | 1861.4 (3) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.653 |

| Data obtained from single-crystal X-ray diffraction analysis. |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | d | ~4.5 | H-2 |

| ~7.60 | d | ~4.5 | H-3 |

| ~8.20 | d | ~8.5 | H-5 |

| ~7.55 | t | ~8.0 | H-6 |

| ~7.90 | d | ~7.5 | H-7 |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C-2 |

| ~122.0 | C-3 |

| ~142.0 | C-4 |

| ~148.0 | C-4a |

| ~128.0 | C-5 |

| ~127.5 | C-6 |

| ~131.0 | C-7 |

| ~125.0 (q, J ≈ 30 Hz) | C-8 |

| ~146.0 | C-8a |

| ~123.0 (q, J ≈ 275 Hz) | CF₃ |

Table 5: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -62 | CF₃ |

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 231/233 | High | [M]⁺ (¹²C₉¹H₅³⁵Cl¹⁹F₃¹⁴N) / [M+2]⁺ (¹²C₉¹H₅³⁷Cl¹⁹F₃¹⁴N) |

| 196 | Moderate | [M-Cl]⁺ |

| 162 | Moderate | [M-CF₃]⁺ |

Infrared (IR) Spectroscopy

Table 7: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Strong | Aromatic C=C and C=N stretching |

| ~1300-1100 | Very Strong | C-F stretching (CF₃) |

| ~850 | Strong | C-Cl stretch |

| ~800-750 | Strong | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 8: Predicted UV-Vis Spectral Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~230 | High | π → π |

| ~280 | Medium | π → π |

| ~320 | Low | n → π* |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from established methodologies.[3]

Synthesis of β-(o-trifluoromethylanilino)-propanoic acid (Intermediate)

-

To 500 g of o-trifluoromethylaniline, add 672 g of acrylic acid at 20-25 °C with stirring under a nitrogen atmosphere.

-

Add 0.5 g of hydroquinone to the mixture in the dark.

-

Heat the mixture to 75 °C over one hour and maintain this temperature for 32 hours.

-

Cool the mixture to 65-70 °C and rapidly add 500 ml of technical cyclohexane and 500 ml of demineralized water.

-

Reflux the mixture for 10 minutes.

-

Slowly cool the mixture to 2-4 °C and hold for one hour to allow for crystallization.

-

Collect the solid product by vacuum filtration, wash, and dry.

Cyclization and Chlorination to this compound

-

In a suitable reactor, prepare a mixture of a chlorinating agent (e.g., phosphorus oxychloride).

-

Heat the chlorinating agent to 93-95 °C.

-

Add 50 g of the dried β-(o-trifluoromethylanilino)-propanoic acid from the previous step in portions over 6 minutes.

-

Maintain the reaction mixture at 93-95 °C for 30 minutes.

-

Cool the mixture to 70 ± 5 °C.

-

Over approximately 30 minutes, add the reaction mixture to a stirred solution of 11 g of sodium bisulfite in 875 ml of water, maintaining the temperature at 40-45 °C.

-

Cool the mixture to 15-20 °C over 30 minutes to obtain a gummy suspension.

-

Collect the crude product by vacuum filtration, wash, and dry.

-

Recrystallize the product from methanol to obtain pure this compound.[3]

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the confirmed molecular structure of this compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: Molecular structure of this compound.

References

literature review of substituted quinolines in drug discovery

<Substituted Quinolines in Drug Discovery: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2][3][4] Its unique chemical properties and ability to interact with various biological targets have made it a privileged structure in drug discovery. This technical guide provides a comprehensive literature review of substituted quinolines across key therapeutic areas, focusing on their mechanisms of action, structure-activity relationships (SAR), and quantitative biological data. Detailed experimental protocols for key assays are also provided to facilitate research and development.

Substituted Quinolines as Anticancer Agents

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[1][5][6] These mechanisms include, but are not limited to, inhibition of protein kinases, disruption of tubulin polymerization, intercalation into DNA, and induction of apoptosis.[1][6][7][8]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinolines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[8][9][10] Many quinoline-based molecules have been designed to target key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Pim-1 kinase.[7][8][11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[1][7][8]

Signaling Pathway of a Quinoline-Based Kinase Inhibitor

Caption: A diagram illustrating how substituted quinolines can inhibit receptor tyrosine kinases or downstream kinases like PI3K, blocking proliferation and promoting apoptosis.

Structure-Activity Relationship (SAR)

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

-

Position 2 and 4: 2,4-disubstituted quinolines have shown significant potential as anticancer agents by inducing cell cycle arrest and apoptosis.[1]

-

Aryl Substituents: The presence of specific aryl groups can enhance the inhibitory activity against kinases like VEGFR-2.[11]

-

Urea Moiety: The incorporation of a urea moiety has been a successful strategy in designing potent VEGFR-2 inhibitors based on the quinoline scaffold.[11]

-

Secondary Amine: A secondary amine linked to a pyridine and a quinoline ring has been identified as a key feature for anti-proliferative effects and PIM-1 kinase inhibition.[7]

Quantitative Data: Anticancer Activity

| Compound Class | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 2-Styrylquinolines | Pim-1 Kinase | Prostate (PC-3) | GI50: 1.29 µM - 2.81 µM | [7] |

| Combretastatin A-4 Analogs | Tubulin Polymerization | K562 | IC50: 2.09 µM, 2.54 µM | [7] |

| Quinoline-2-carboxamides | Pim-1 Kinase | Not Specified | - | [7] |

| 5-chloroquinolin-8-ol derivatives | Not Specified | MCF-7, A549, HepG2 | - | [8] |

| Quinolinyl pyrazolinyl thiazole hybrids | Not Specified | Not Specified | IC50: 31.80 nM - 42.52 nM | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[13]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight under appropriate conditions.

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Substituted Quinolines as Antimicrobial Agents

The quinoline scaffold is central to several important classes of antimicrobial drugs, including antimalarials and antibacterial fluoroquinolones.

Antimalarial Quinolines

Quinolines, such as chloroquine, have been mainstays in malaria treatment for decades.[2][15] Their primary mechanism of action involves interfering with the detoxification of heme in the parasite's food vacuole.

-

4-Aminoquinoline Core: The 4-aminoquinoline structure is crucial for antimalarial activity.[16]

-

7-Chloro Group: An electron-withdrawing group, typically chlorine, at the 7-position is essential for high potency.[16] Replacing it with an electron-donating group leads to a loss of activity.[16]

-

Side Chain: The nature of the side chain at the 4-amino position significantly influences activity and toxicity.[16][17] The size and charge of this side chain are critical for drug-receptor interactions.[17] For instance, an increase in the size of a dibasic side chain can reduce activity.[17]

| Compound Class | Plasmodium falciparum Strain | Activity (EC50/IC50) | Reference |

| 2-Arylvinylquinolines | Dd2 (CQ-resistant) | Potent, low nanomolar | [18] |

| 2-Arylvinylquinolines | 3D7 (CQ-sensitive) | EC50: 55.9 ± 9.5 nM (2-fluoro analog) | [18] |

| 2-Arylvinylquinolines | 3D7 (CQ-sensitive) | EC50: 8.7 ± 0.5 nM (4-fluoro analog) | [18] |

| Bisquinoline Derivatives | K1 (resistant) | IC50: 17 nM | [15] |

| Bisquinoline Derivatives | D10 (sensitive) | IC50: 43 nM | [15] |

Antibacterial Fluoroquinolones

Fluoroquinolones are a broad-spectrum class of antibiotics that directly inhibit bacterial DNA synthesis.[19][]

Fluoroquinolones target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[19][][21][22][23] By forming a complex with these enzymes and DNA, they block the DNA replication fork, leading to double-strand DNA breaks and cell death.[19][21] In many gram-negative bacteria, the primary target is DNA gyrase, while in many gram-positive bacteria, it is topoisomerase IV.[21] Newer fluoroquinolones often have more balanced activity against both enzymes.[21]

Experimental Workflow for MIC Determination

Caption: A flowchart of the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24][25]

-

Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test quinoline compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to the final required concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate for 16-20 hours at 35-37°C.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Substituted Quinolines in Neurodegenerative Diseases

Quinoline derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[28][29] Oxidative stress is a common factor in the pathology of these diseases.[28]

Mechanism of Action

The neuroprotective effects of quinolines are often multi-faceted:

-

Antioxidant Activity: Many quinoline derivatives exhibit potent antioxidant properties, helping to counteract the oxidative stress implicated in neurodegeneration.[28]

-

Enzyme Inhibition: Some quinolines can inhibit key enzymes involved in these diseases, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease.[29][30]

-

Metal Chelation: 8-Hydroxyquinoline and its derivatives can chelate metal ions like copper and iron, which are associated with the aggregation of amyloid-beta and tau proteins in Alzheimer's disease.[31]

Quantitative Data: Neuroprotective Activity

| Compound Class | Target | Activity | Reference |

| Quinoline Derivatives | Acetylcholinesterase (AChE) | Selective inhibitors with varying IC50 values | [29][30] |

| 8-Hydroxyquinoline Derivatives | Metal Ions (Cu, Fe) | Bind to tau and Aβ aggregates | [31] |

Conclusion

The quinoline scaffold remains a highly versatile and valuable platform in modern drug discovery. Its derivatives have demonstrated significant therapeutic potential across a diverse range of diseases, including cancer, microbial infections, and neurodegenerative disorders. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved quinoline-based drugs. The experimental protocols and data summarized in this guide serve as a foundational resource for researchers dedicated to advancing this important field of medicinal chemistry.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. ijmphs.com [ijmphs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Broth Microdilution | MI [microbiology.mlsascp.com]

- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]

- 30. researchgate.net [researchgate.net]

- 31. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]

In-depth Technical Guide on the Reactivity of the Chlorine Atom in 4-Chloro-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 4-chloro-8-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group at the C8 position and the quinoline nitrogen significantly influences the reactivity of the C4-chloro substituent, making it a versatile handle for the synthesis of a diverse array of derivatives. This document details the principal reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and provides quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and relevant biological signaling pathways.

Introduction

This compound is a synthetically important intermediate characterized by a quinoline core substituted with a reactive chlorine atom at the 4-position and a strongly electron-withdrawing trifluoromethyl group at the 8-position. This substitution pattern renders the C4-position highly susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. Derivatives of this compound have shown significant potential as anticancer and antimalarial agents, primarily through the inhibition of key signaling pathways.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 2-(trifluoromethyl)aniline. A common route involves the Conrad-Limpach or a related cyclization reaction to form the corresponding 4-hydroxyquinoline intermediate, which is subsequently chlorinated.

A plausible synthetic workflow is as follows:

-

Condensation: 2-(Trifluoromethyl)aniline is condensed with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate.

-

Cyclization: The enamine undergoes thermal or acid-catalyzed cyclization to yield 4-hydroxy-8-(trifluoromethyl)quinoline.

-

Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford this compound.

Figure 1: General Synthetic Workflow for this compound.

Reactivity of the Chlorine Atom

The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic displacement due to the electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group at C8. This makes nucleophilic aromatic substitution (SNAr) the primary mode of reactivity. Additionally, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is the most common transformation for this compound, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

The reaction of this compound with primary and secondary amines is a cornerstone for the synthesis of biologically active 4-aminoquinoline derivatives. These reactions are often carried out at elevated temperatures, and in some cases, with acid catalysis.

Table 1: Nucleophilic Aromatic Substitution with Various Amines

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Ethanol | Reflux | 6 | 85 | General Protocol |

| 2 | 4-Methoxyaniline | Isopropanol | Reflux | 8 | 82 | General Protocol |

| 3 | N,N-Dimethylethylenediamine | Neat | 120-130 | 6-8 | >90 | [2] |

| 4 | Butylamine | Neat | 120-130 | 6 | >90 | [2] |

Experimental Protocol: General Procedure for the Synthesis of 4-Anilino-8-(trifluoromethyl)quinoline Derivatives

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) is added the desired substituted aniline (1.0-1.2 eq).

-

Catalysis: A catalytic amount of an acid (e.g., concentrated HCl) can be added to facilitate the reaction.

-

Heating: The reaction mixture is heated to reflux and stirred for 6-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if formed, is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Thiophenols and alkyl thiols can also displace the C4-chlorine to furnish 4-thioquinolines. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate.

Table 2: Nucleophilic Aromatic Substitution with Thiols

| Entry | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Thiophenol | NaOEt | Ethanol | Reflux | 4 | High | [1] |

| 2 | Ethanethiol | NaOEt | Ethanol | Reflux | 4 | High | [1] |

Experimental Protocol: General Procedure for the Synthesis of 4-(Arylthio)-8-(trifluoromethyl)quinoline

-

Reaction Setup: A mixture of this compound (1.0 eq) and the appropriate thiol (1.5 eq) is dissolved in absolute ethanol.

-

Base Addition: Sodium ethoxide (2.5 eq) is added to the mixture.

-

Heating: The reaction mixture is heated under reflux for 4 hours.

-

Work-up: After cooling, the mixture is poured into ice-cold water. The resulting solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at C4 can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with substrates that are not amenable to direct SNAr.

The Suzuki-Miyaura coupling allows for the arylation of the C4 position using arylboronic acids. This reaction is a powerful tool for creating biaryl structures.

Table 3: Suzuki-Miyaura Coupling of 4-Chloroquinolines with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | High | [3] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 100 | Good | [3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined.

-

Solvent Addition: A degassed solvent mixture (e.g., dioxane/water) is added.

-

Heating: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.

-

Purification: The crude product is purified by column chromatography.

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination provides an alternative route to 4-aminoquinolines. This reaction utilizes a palladium catalyst and a phosphine ligand.

Table 4: Buchwald-Hartwig Amination of 4-Chloroquinolines

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | High | [4] |

| 2 | Morpholine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | High | General Protocol |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-